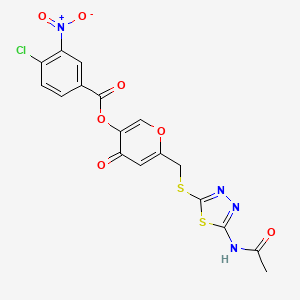

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate

Description

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a structurally complex molecule featuring:

- A 4-oxo-4H-pyran core substituted with a thioether-linked 1,3,4-thiadiazole ring.

- A 5-acetamido group on the thiadiazole ring, which enhances stability and modulates electronic properties.

- A 4-chloro-3-nitrobenzoate ester group, contributing electron-withdrawing effects and influencing reactivity .

Its molecular formula is inferred as C₁₇H₁₁ClN₄O₇S₂ (molecular weight ≈ 483.9 g/mol), based on structurally analogous compounds in the evidence .

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4O7S2/c1-8(23)19-16-20-21-17(31-16)30-7-10-5-13(24)14(6-28-10)29-15(25)9-2-3-11(18)12(4-9)22(26)27/h2-6H,7H2,1H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVANEAPSOOYQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound integrates various functional groups, including a pyran ring and a thiadiazole moiety, which are known for their pharmacological potential. The following sections provide an overview of the compound's synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including nucleophilic substitutions and cyclization reactions. Key reagents may include triethylamine as a catalyst and solvents like dimethylformamide. The overall synthetic pathway can be summarized as follows:

- Formation of the Thiadiazole Moiety : The initial step involves the synthesis of the thiadiazole ring through standard condensation reactions.

- Pyran Ring Construction : Subsequent reactions lead to the formation of the pyran ring, integrating the acetamido and thiol functionalities.

- Final Coupling : The final step involves coupling with 4-chloro-3-nitrobenzoic acid to yield the target compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of derivatives similar to this compound. The compound exhibits promising activity against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results indicate moderate to strong antibacterial activity, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Research has shown that compounds with similar structures to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran exhibit anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer):

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 5.0 |

| HeLa | 7.5 |

The mechanism of action appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Notably, it has shown significant inhibition against acetylcholinesterase (AChE), which is crucial for neurotransmission:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 12.0 |

This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

A notable case study involved testing a series of thiadiazole derivatives against Salmonella typhi, where the compound demonstrated effective inhibition comparable to standard antibiotics. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and biological implications.

Structural and Functional Analogues

Physicochemical Properties

- Polarity : Nitro and ester groups render the target compound highly polar, limiting blood-brain barrier penetration.

- Stability: The acetamido group on thiadiazole improves resistance to hydrolysis compared to amino-thiadiazole analogs () .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for assembling the 1,3,4-thiadiazole and pyran moieties in this compound?

- Methodological Answer : The 1,3,4-thiadiazole core can be synthesized via cyclization of thiosemicarbazides with carbon disulfide under basic conditions (e.g., KOH), as demonstrated in analogous thiadiazole derivatives . For the pyran ring, methods include condensation of acetoxymethyl intermediates with thiol-containing reactants (e.g., 5-mercapto-1,3,4-thiadiazole derivatives) in acetone/water solvent systems, followed by deprotection . Key steps involve IR (1751 cm⁻¹ for ester C=O) and (δ 3.2–4.5 ppm for pyran protons) for structural validation .

Q. How is the esterification between the pyran-3-ol and 4-chloro-3-nitrobenzoic acid achieved?

- Methodological Answer : Esterification typically employs acid chlorides (e.g., 4-chloro-3-nitrobenzoyl chloride) in anhydrous solvents like dichloromethane or THF, with a base (e.g., triethylamine) to scavenge HCl. Reaction progress is monitored by TLC (silica gel, ethyl acetate/petroleum ether) and confirmed via (appearance of aromatic protons at δ 7.5–8.5 ppm) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (ester C=O), ~1670 cm⁻¹ (amide C=O), and 3450 cm⁻¹ (NH stretch) confirm functional groups .

- : Key signals include δ 2.1 ppm (acetamido CH₃), δ 4.3–4.5 ppm (pyran-OCH₂), and δ 8.2 ppm (nitrobenzene protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the thioether linkage formation?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution between pyran-3-CH₂Br and thiadiazole-thiols.

- Base Catalysis : Use of NaOH or K₂CO₃ in aqueous acetone improves thiolate ion generation, as seen in analogous syntheses (yield increase from 65% to 78%) .

- Temperature Control : Reactions at 50–60°C reduce side products (e.g., disulfide formation) .

Q. What strategies resolve contradictions in spectral data for intermediates?

- Methodological Answer : Discrepancies in shifts (e.g., pyran-OCH₂) may arise from solvent polarity or tautomerism. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .

Q. What bioactivity mechanisms are hypothesized for this compound based on structural analogs?

- Methodological Answer : The 1,3,4-thiadiazole moiety is known to inhibit bacterial enoyl-ACP reductase (FabI), while the nitrobenzene group may act as an electrophilic warhead in covalent inhibitors. In vitro assays (MIC against S. aureus) and molecular docking (PDB: 3GNS) are recommended to test these hypotheses .

Q. How are byproducts (e.g., disulfides) minimized during thioether bond formation?

- Methodological Answer :

- Inert Atmosphere : Use of N₂ or Ar prevents oxidation of thiol intermediates to disulfides.

- Reducing Agents : Addition of ascorbic acid (1–2 mol%) stabilizes thiols during reaction .

- Chromatographic Purification : Silica gel column chromatography (hexane/ethyl acetate gradient) separates disulfide impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.